Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

Medicinal Chemistry Spirocyclic Synthesis Carbenoid Insertion

Select this exact oxa-bridged spiro-pyrrolidine to eliminate the risk of misidentification with the unrelated cannabinoid antagonist Rimonabant, a common vendor database error. Required for synthesizing patent US20250019385 purine derivatives; substitution with 3-aza or carbocyclic analogs will fail to produce the claimed molecules. Ideal for conformational locking of pyrrolidine hits in oncology fragment screens. Always demand analytical validation (NMR, LCMS) against an authentic standard of CAS 2305251-85-6 to safeguard your screening data.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 2305251-85-6
Cat. No. B2407272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride
CAS2305251-85-6
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CNCC12C3CC3CO2.Cl
InChIInChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H
InChIKeyQUPQTKINUSBHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine] Hydrochloride (CAS 2305251-85-6): A Defined Spirocyclic Building Block for MedChem Procurement


Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride (CAS 2305251-85-6) is a conformationally constrained spiroheterocyclic building block featuring a pyrrolidine ring fused to a 3-oxabicyclo[3.1.0]hexane scaffold [1]. It possesses a molecular formula of C8H14ClNO and a molecular weight of 175.66 g/mol . This compound introduces both a basic amine handle and a rigid, three-dimensional oxa-bridged cyclopropane motif, making it a candidate for diversifying sp³-enriched fragment libraries in early-stage drug discovery [2].

Critical Procurement Alert for CAS 2305251-85-6: Why Structural Analogs and Misidentified Batches Are Not Interchangeable


Substituting this compound with generic spiro-pyrrolidines or misassigned stock carries proven risks. Crucially, major vendor databases incorrectly cross-reference this oxa-spirocycle with the cannabinoid receptor antagonist Rimonabant (SR-141716A), a chemically distinct diarylpyrazole . Using a batch based on this misidentification will introduce a completely different pharmacophore into a screen. Furthermore, replacing the 3-oxa bridge with a 3-aza (nitrogen) or 3-thia (sulfur) bridge, as in spiro[3-azabicyclo[3.1.0]hexane-2,3'-pyrrolidine], fundamentally alters the ring system's conformational preferences, intrinsic basicity, and hydrogen-bonding capacity, leading to divergent structure-activity relationships (SAR) and physicochemical properties that cannot be predicted by simple analogy [1].

Quantitative Differentiation Guide for Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine] HCl Against Closest Scaffold Analogs


Superior Synthetic Accessibility of the 3-Oxa Scaffold Demonstrated by Yield Comparison

In a direct comparative synthesis study, the 3-oxabicyclo[3.1.0]hexane core was obtained in up to 89% yield via a 1,5-CH insertion reaction, significantly outperforming the analogous 3-aza and 3-thia scaffolds, which were obtained only in low to moderate yields under comparable conditions [1]. This indicates a higher efficiency in constructing the oxygen-bridged system.

Medicinal Chemistry Spirocyclic Synthesis Carbenoid Insertion

Differentiation from Aza-Analogs via Antiproliferative Activity in Cancer Cell Lines

While the 3-aza analog has documented antiproliferative activity against K562 (erythromyelosis) and Sk-mel-2 (melanoma) cell lines with yields up to 91% and as single diastereomers [1], the target 3-oxa compound is specifically noted for its own in vitro anticancer potential, representing a distinct pharmacophore from the nitrogen-containing series [2]. Direct biological comparison data between the two scaffolds remains limited, classifying this as a class-level inference.

Cancer Research Cytotoxicity Spiro-heterocycles

Role as a Critical Structural Component in a Patented Pharmaceutical Compound

A 2025 patent application (US20250019385) explicitly incorporates the 3-oxabicyclo[3.1.0]hexane motif as a key substituent in a complex purine-based molecule (Example I-45) [1]. This demonstrates the scaffold's utility in creating conformationally restricted, three-dimensional pharmacophores in late-stage drug candidates, in contrast to simpler, unconstrained pyrrolidine or piperidine alternatives which provide fewer vectors for patentable novelty.

Pharmaceutical Patent Drug Design Conformational Restriction

Procurement-Driven Application Scenarios for Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine] HCl (CAS 2305251-85-6)


Building Block for Patent-Protected Pharmaceutical Compositions

Based on the 2025 patent US20250019385, this scaffold is required to synthesize the exemplified complex purine derivatives [1]. A procurement team sourcing this compound for competitive intelligence or to build a focused library around this patent would require the exact oxa-bridged spirocycle; any substitution with a 3-aza or carbocyclic analog would fail to produce the claimed molecule.

Oncology-Focused Fragment-Based Drug Discovery (FBDD)

The scaffold's documented potential for antiproliferative activity [1] and its high degree of three-dimensionality make it an ideal fragment for oncology screens. When selecting fragments, the choice between an oxa- and aza-bridge is non-trivial due to their different basicity and hydrogen-bonding profiles [2], making this specific compound a distinct entry for fragment libraries.

Lead Optimization: Conformational Restriction of a Pyrrolidine Hit

When a linear or monocyclic pyrrolidine hit requires conformational locking to improve potency or selectivity, this spiro-oxabicyclohexane system serves as a direct, rigidified analog. Its superior synthetic accessibility compared to the aza-analog makes it a cost-effective first choice for exploring constrained SAR in a medicinal chemistry campaign [3].

Vendor Qualification and De-Risking of Chemical Inventory

A critical application is the verification of chemical inventory against the known misidentification issue [1]. A procurement process must include analytical validation (e.g., NMR, LCMS) against an authentic standard of this compound, specification 2305251-85-6, to ensure the purchased material is not the structurally unrelated SR-141716A, thereby de-risking downstream biological data.

Quote Request

Request a Quote for Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.